molecular formula C8H8O B1332364 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol CAS No. 35447-99-5

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol

Cat. No. B1332364
CAS RN: 35447-99-5
M. Wt: 120.15 g/mol
InChI Key: SKLKSDFOCXHYOO-UHFFFAOYSA-N
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Description

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ol” is a chemical compound with the molecular formula C8H8O . It has an average mass of 120.148 Da and a monoisotopic mass of 120.057518 Da .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane” was synthesized via a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . Another example is the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex .


Molecular Structure Analysis

The molecular structure of “Bicyclo[4.2.0]octa-1,3,5-trien-7-ol” can be analyzed using various spectroscopic techniques. The compound has a bicyclic structure with an oxygen atom attached to the 7th carbon .


Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ol” has a density of 1.2±0.1 g/cm3, a boiling point of 244.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 81.4±13.7 °C . The compound has a molar refractivity of 35.4±0.3 cm3 .

Scientific Research Applications

Silicon Organic Compounds

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is used in the synthesis of silicon organic compounds, which serve as intermediates in various syntheses and as target substances in industrial chemistry. These compounds, such as polysiloxanes and polysilanes, are known for enhancing adhesion, increasing mechanical and dielectric properties of composites, improving dispersion of pigments, and providing crosslinking .

Polymerization and Material Chemistry

The compound is integral in the polymerization process, particularly in the development of hybrid silanes or siloxanes containing monomers. The polymerization occurs due to the presence of acrylate, silocyclobutene groups, alkenes, etc., and the crosslinking provides a benzocyclobutene fragment capable of thermal opening with the formation of active o-xylylenes .

Optical Plastics

In material chemistry, the inclusion of adamantyl moieties, which can be synthesized from 1-Hydroxy-benzocyclobutene, gives materials excellent properties. These polymers are valuable as optical plastics for lenses, viewfinders, data storage media, light-diffusing elements, etc., due to their high refractive index and low optical dispersion .

Thermal Stability in Polymers

The introduction of adamantyl moieties, derived from 1-Hydroxy-benzocyclobutene, into polymer structure increases the thermal stability of the polymer. This is particularly beneficial for applications that require materials to withstand high temperatures without degrading .

Dielectric Properties in Insulation Materials

Adamantyl is a non-polar substituent that improves dielectric properties in polymers. This characteristic is crucial for insulation materials, especially in the development of microelectronics where high-performance interlevel dielectric materials with extremely low dielectric constant and loss factor are required .

Microelectronics and Photonics

Benzocyclobutene-based monomers and oligomers, which can be synthesized from 1-Hydroxy-benzocyclobutene, are attractive for applications in microelectronics and photonics. They are used in composites, coatings, and adhesives due to their reactive functional groups, which include cyclohexyl epoxy, glycidyl ether, vinyl ether, and acrylate moieties .

properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLKSDFOCXHYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340199
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol

CAS RN

35447-99-5
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Chloroperoxybenzoic acid (0.66 g) was added to a solution of benzocyclobutene aldehyde (0.2 g) in methylene chloride (10 mL) at 0° C. The mixture was stirred for 30 minutes at 0° C. and then warmed to room temperature. Stirring was continued for 12 hours at room temperature. Potassium floride (0.3 g) was added and stirring continued for an additional two hours. The reaction mixture was filtered, washed with sodium bisulfite solution and the solvent was removed by flash column chromatography. Liquid chromatographic analysis found a yield to hydroxy benzocyclobutene of approximately 55 percent and no benzocyclobutene carboxylic acid, with the balance comprising unidentified materials characterized as undesired product.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
benzocyclobutene aldehyde
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in the Psammaplysilla sp. 1 sponge?

A1: The identification of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in Psammaplysilla sp. 1 is noteworthy because it contributes to the growing body of evidence suggesting that marine sponges are a rich source of bioactive compounds. While this specific compound's role in the sponge's antimicrobial activity isn't fully elucidated in the research [1, 2], its presence alongside other bioactive compounds warrants further investigation. It could potentially contribute to the observed antimicrobial effects or possess other, yet unexplored, bioactivities.

Q2: The research mentions that Bicyclo[4.2.0]octa-1,3,5-trien-7-ol has been previously found in plants. Does this finding suggest a potential link between marine sponges and terrestrial plants in terms of bioactive compound production?

A2: The presence of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both Psammaplysilla sp. 1 and certain plant species raises intriguing questions about potential evolutionary links or convergent evolution of biosynthetic pathways between these seemingly disparate organisms [1, 2]. Further research is needed to determine if the compound is produced by the sponge itself, by symbiotic microorganisms residing within the sponge, or obtained through dietary sources. Understanding the origin and potential functions of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol in both marine and terrestrial environments could offer valuable insights into the ecological roles of this compound and its potential for future applications.

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